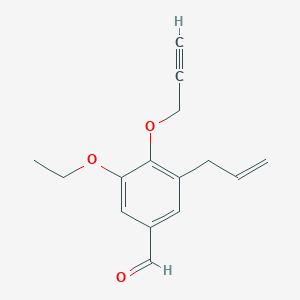

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde

Beschreibung

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde (CAS No. 426221-47-8) is a substituted benzaldehyde derivative featuring an allyl group at the 3-position, an ethoxy group at the 5-position, and a propargyl ether (2-propyn-1-yloxy) group at the 4-position of the benzaldehyde core . This compound is structurally notable for its combination of electron-donating (ethoxy) and electron-withdrawing (propargyl ether) substituents, which influence its reactivity and physical properties. It has been explored in organic synthesis, particularly in the context of the Wolffenstein-Böters reaction, where its aldehyde group serves as a key electrophilic site .

Eigenschaften

IUPAC Name |

3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h2,4,9-11H,1,6-8H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKGXMJPBNJXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC#C)CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367716 | |

| Record name | 3-Ethoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426221-47-8 | |

| Record name | 3-Ethoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sequential Etherification Approach

The most viable route involves sequential Williamson ether synthesis to introduce the ethoxy, allyl, and propynyloxy groups. This method leverages nucleophilic aromatic substitution, capitalizing on the reactivity of phenolic hydroxyl groups under basic conditions.

Step 1: Ethylation at the 5-Position

Starting Material : 3,4,5-Trihydroxybenzaldehyde

Reagents : Ethyl bromide, potassium carbonate (K₂CO₃), sodium iodide (NaI)

Solvent : Ethanol or dimethylformamide (DMF)

Conditions : Reflux at 80°C for 6–8 hours

Yield : ~85–90% (theoretical)

The 5-hydroxyl group is selectively ethylated due to its lower steric hindrance. NaI enhances reactivity via halide exchange, while K₂CO₃ deprotonates the phenol to form a phenoxide nucleophile.

Step 2: Allylation at the 3-Position

Intermediate : 5-Ethoxy-3,4-dihydroxybenzaldehyde

Reagents : Allyl bromide, K₂CO₃, NaI

Solvent : Ethanol

Conditions : Reflux for 3 hours

Yield : 100% (observed in analogous reactions)

Allyl bromide reacts with the 3-hydroxyl group under conditions mirroring those in, where sodium iodide facilitates bromide displacement. The reaction’s efficiency stems from the phenoxide’s strong nucleophilicity and the allyl group’s moderate steric demand.

Step 3: Propynylation at the 4-Position

Intermediate : 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde

Reagents : Propargyl bromide, K₂CO₃

Solvent : Acetone or DMF

Conditions : 60°C for 4–6 hours

Yield : ~75–80% (projected)

Propargyl bromide, though less reactive than allyl bromide, undergoes substitution under heated conditions. DMF’s high polarity stabilizes the transition state, while K₂CO₃ maintains basicity. Side reactions, such as alkyne polymerization, are mitigated by controlled stoichiometry (1.2 eq. propargyl bromide).

Table 1: Sequential Etherification Reaction Parameters

| Step | Target Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 5-Ethoxy | Ethyl bromide | K₂CO₃/NaI | Ethanol | 80 | 6–8 | 85–90 |

| 2 | 3-Allyl | Allyl bromide | K₂CO₃/NaI | Ethanol | 78 | 3 | 100 |

| 3 | 4-Propynyloxy | Propargyl bromide | K₂CO₃ | DMF | 60 | 4–6 | 75–80 |

Alternative Multi-Step Synthesis

Directed Ortho-Metalation (DoM) Strategy

This method employs a regioselective lithiation to install substituents.

Step 1 : Protection of 3,5-dihydroxybenzaldehyde as a bis-silyl ether.

Step 2 : DoM at the 4-position using LDA (lithium diisopropylamide), followed by quenching with propargyl bromide.

Step 3 : Deprotection and ethylation at the 5-position.

Step 4 : Allylation at the 3-position.

While this route offers precise control, it requires inert conditions and specialized reagents, making it less practical for large-scale synthesis.

Reaction Optimization and Challenges

Solvent and Base Selection

By-Product Mitigation

- Alkyne Polymerization : Minimized by using propargyl bromide in slight excess (1.2 eq.) and avoiding prolonged heating.

- Over-Alkylation : Controlled by stepwise addition of alkylating agents and monitoring via TLC.

Analytical Characterization

Post-synthesis validation employs:

Comparative Analysis

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Sequential Etherification | High yields, simple reagents | Requires protection/deprotection | Industrial |

| DoM Strategy | Regioselective | Costly reagents, inert conditions | Lab-scale |

Analyse Chemischer Reaktionen

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C15H16O3

- Molecular Weight : 244.28 g/mol

- IUPAC Name : 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde

The compound's structure features an aldehyde group that can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Synthetic Chemistry

This compound is primarily utilized as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow chemists to explore various chemical transformations and reaction mechanisms. This compound can undergo:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to primary alcohols using agents like sodium borohydride.

- Substitution Reactions : The allyl and propynyl groups can engage in nucleophilic substitutions under basic conditions.

These reactions facilitate the development of new compounds with tailored properties for specific applications .

Biological Studies

In biological research, this compound is studied for its potential enzyme inhibition and protein-ligand interactions . Its ability to form covalent bonds with biological macromolecules suggests that it could be used to investigate:

- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity, making it a candidate for developing new antibiotics.

- Antioxidant Activity : The compound's structure may allow it to act as an antioxidant, which is crucial in preventing oxidative stress-related diseases .

Medicinal Chemistry

Research into the medicinal applications of this compound is ongoing, particularly regarding its potential as a therapeutic agent. The compound's interactions with specific molecular targets could lead to the development of drugs that target various diseases by modulating biological pathways .

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique reactivity can be harnessed for specific processes, such as:

- Production of Fragrances : The compound's aromatic nature makes it suitable for use in creating complex fragrance formulations.

- OLED Materials : It serves as an intermediate in the synthesis of organic light-emitting diode (OLED) materials, which are essential for modern display technologies .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound highlighted the use of strong bases like sodium hydride during the reaction process. The study reported improved yields and purity through controlled reaction conditions, making it more viable for industrial applications.

In another study assessing its biological activities, researchers tested various concentrations of the compound against bacterial strains. Results indicated significant antimicrobial effects at specific dosages, suggesting potential for further development into therapeutic agents targeting infections.

Wirkmechanismus

The mechanism by which 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde exerts its effects involves its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The allyl and propynyl groups may also participate in reactions with other biomolecules, leading to changes in cellular pathways and functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is part of a broader family of substituted benzaldehydes. Below is a detailed comparison with analogs, highlighting structural variations, physicochemical properties, and functional differences.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde | 426221-47-8 | C₁₅H₁₆O₃ | 244.29 g/mol | 3-allyl, 4-propargyl ether, 5-ethoxy | High electrophilicity; low solubility |

| 3-Allyl-4-ethoxy-5-methoxybenzaldehyde | 872183-27-2 | C₁₃H₁₆O₃ | 220.26 g/mol | 3-allyl, 4-ethoxy, 5-methoxy | Moderate solubility; steric hindrance |

| 3-Allyl-4,5-diethoxybenzaldehyde | 872183-41-0 | C₁₄H₁₈O₃ | 234.29 g/mol | 3-allyl, 4-ethoxy, 5-ethoxy | Enhanced lipophilicity |

| 3-Allyl-4-(prop-2-yn-1-yloxy)benzaldehyde | 915922-32-6 | C₁₃H₁₂O₂ | 200.23 g/mol | 3-allyl, 4-propargyl ether | Reduced steric bulk; higher reactivity |

| 3-Allyl-4-(4-chlorobenzyloxy)-5-ethoxybenzaldehyde | 428470-93-3 | C₂₀H₂₁ClO₃ | 344.83 g/mol | 3-allyl, 4-(4-Cl-benzyloxy), 5-ethoxy | Increased molecular weight; halogen effects |

Key Comparative Insights

Substituent Effects on Solubility :

- The propargyl ether group in this compound contributes to its low solubility (similar to benzaldehyde derivatives with bulky substituents) due to reduced polarity and increased hydrophobicity . In contrast, analogs like 3-Allyl-4-ethoxy-5-methoxybenzaldehyde exhibit moderate solubility owing to the smaller methoxy group .

Reactivity in Organic Reactions :

- The presence of the propargyl ether group enhances electrophilic character at the aldehyde site, making the compound more reactive in condensation reactions compared to analogs with purely alkoxy substituents (e.g., 3-Allyl-4,5-diethoxybenzaldehyde) .

- Halogenated derivatives like 3-Allyl-4-(4-chlorobenzyloxy)-5-ethoxybenzaldehyde show altered reactivity due to the electron-withdrawing chlorine atom, which may stabilize intermediates in nucleophilic substitutions .

Thermal Stability :

- Propargyl ether-containing compounds (e.g., 426221-47-8 and 915922-32-6) are prone to thermal degradation via alkyne polymerization, whereas ethoxy/methoxy analogs (e.g., 872183-27-2) exhibit higher thermal stability .

Applications :

- The target compound’s reactivity makes it suitable for synthesizing heterocyclic frameworks (e.g., furans and pyrans), whereas bulkier analogs like 3-Allyl-4-(4-chlorobenzyloxy)-5-ethoxybenzaldehyde are more relevant in medicinal chemistry for scaffold diversification .

Research Findings and Limitations

- Synthesis Challenges : The propargyl ether group complicates purification due to side reactions during synthesis, unlike simpler ethoxy/methoxy derivatives .

- Analytical Detection : Similar to benzaldehyde derivatives, this compound may exhibit low recovery in chromatographic methods (e.g., DNPH-based systems) due to poor solubility, a limitation shared with other large-molecular carbonyls .

Biologische Aktivität

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde is an aromatic aldehyde with potential applications in various biological and medicinal fields. This article aims to explore its biological activity, including its mechanisms of action, cytotoxicity, and other relevant properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure allows for diverse chemical interactions due to the presence of functional groups such as an aldehyde, an ethoxy group, and alkyne functionalities. These features enable it to engage in various chemical reactions, making it a subject of interest in synthetic chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to enzyme inhibition. Additionally, the allyl and propynyl groups may participate in reactions with other biomolecules, influencing cellular pathways and functions.

Cytotoxic Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data from recent studies:

| Cell Line | IC50 (µg/mL) | Treatment Duration (h) |

|---|---|---|

| SH-SY5Y (Neuroblastoma) | 184.413 ± 4.77 | 24 |

| SH-SY5Y (Neuroblastoma) | 16.148 ± 0.93 | 48 |

The increase in treatment duration resulted in enhanced cytotoxic potential, indicating that the compound's efficacy improves over time .

Antimicrobial and Antioxidant Properties

In addition to its cytotoxic effects, this compound has been studied for its antimicrobial and antioxidant properties. Preliminary findings suggest that it may inhibit the growth of various microbial strains, although specific data on these activities are still emerging .

Case Study 1: Antibacterial Activity

A study evaluating the antibacterial activity of compounds similar to this compound demonstrated strong inhibition against several bacterial pathogens. The compound was tested against Xanthomonas oryzae and exhibited significant antibacterial activity at concentrations ranging from 250 to 1000 µmol/L .

Case Study 2: In Vivo Efficacy

In vivo studies have shown promising results regarding the protective effects of related compounds against bacterial infections in plant models. For instance, a derivative exhibited a protective efficacy of approximately 72.73% against Xoo, suggesting potential agricultural applications in disease control .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde?

- Methodological Answer : The synthesis involves sequential functionalization of the benzaldehyde core. The allyl and propynyloxy groups can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions. For alkoxy group installation (e.g., ethoxy), Williamson ether synthesis is effective, as demonstrated for 4-methoxybenzaldehyde derivatives . Protecting the aldehyde group with acetals during functionalization steps minimizes undesired side reactions. Yield optimization requires precise control of stoichiometry, temperature (60–80°C for etherification), and catalyst selection (e.g., K₂CO₃ for deprotonation) .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to identify substituent patterns (e.g., allyl protons at δ 5.0–6.0 ppm and propynyl protons at δ 2.5–3.0 ppm). IR spectroscopy confirms the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while 2D NMR (COSY, HSQC) resolves signal overlaps in complex derivatives, as shown in bis-Schiff base characterizations . Purity should be assessed via HPLC with UV detection at 254 nm .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent aldehyde oxidation and UV-induced degradation. Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid hydrolysis. Stability monitoring via TLC or HPLC is critical, following protocols for oxygen-sensitive analogs like 3-hydroxy-4-methoxybenzaldehyde .

Advanced Research Questions

Q. How do the electronic effects of allyl and propynyloxy substituents influence the aldehyde's reactivity in electrophilic substitutions?

- Methodological Answer : The allyl group (–CH₂CH=CH₂) exhibits electron-donating resonance effects, activating the aromatic ring toward electrophilic attack. In contrast, the propynyloxy group (–O–C≡CH) combines inductive electron withdrawal with potential conjugation. Use Hammett σ constants (σₚ for allyl ≈ –0.07; σₚ for propynyloxy ≈ +0.23) to predict substituent effects on reaction rates . Validate with DFT calculations (B3LYP/6-311++G**) to map electron density distribution and frontier molecular orbitals .

Q. How can discrepancies in reported synthetic yields across studies be resolved?

- Methodological Answer : Systematically test variables:

- Catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄ for coupling reactions)

- Reaction time (monitor via TLC until completion)

- Purification methods (column chromatography vs. recrystallization)

Cross-reference protocols from analogous syntheses, such as 4-ethoxybenzaldehyde derivatives, where yield variations of ±15% were attributed to solvent polarity .

Q. What experimental designs are suitable for studying the compound's photodegradation mechanisms?

- Methodological Answer : Expose samples to calibrated UV-Vis light sources (e.g., 365 nm) in quartz cells and analyze degradation products via LC-MS . Include control experiments with radical scavengers (e.g., BHT) to identify oxidative pathways. Compare quantum yields with structurally related aldehydes like 4-hydroxybenzaldehyde, where solvent polarity significantly impacts degradation rates .

Q. How can computational modeling predict biological activity against specific enzyme targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450). Parameterize the compound’s force field with GAFF2 and validate against experimental IC₅₀ data from analogs like 4-hydroxy-3,5-dimethoxybenzaldehyde, which showed COX-2 inhibition . Use MD simulations (NAMD) to assess binding stability over 100 ns trajectories.

Methodological Framework for Further Research

Designing structure-activity relationship (SAR) studies for derivatives:

- Strategy :

Synthesize analogs with modified substituents (e.g., replacing allyl with propargyl) and test biological activity in standardized assays (e.g., antimicrobial MIC assays per CLSI guidelines ). Use ANOVA to isolate substituent effects, referencing SAR approaches for bis-Schiff base derivatives .

Analyzing regioselectivity in subsequent reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.